Sting-IN-6

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

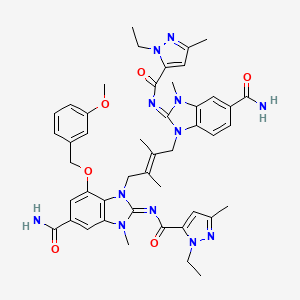

C46H52N12O6 |

|---|---|

分子量 |

869.0 g/mol |

IUPAC 名称 |

1-[(E)-4-[5-carbamoyl-2-(2-ethyl-5-methylpyrazole-3-carbonyl)imino-3-methylbenzimidazol-1-yl]-2,3-dimethylbut-2-enyl]-2-(2-ethyl-5-methylpyrazole-3-carbonyl)imino-7-[(3-methoxyphenyl)methoxy]-3-methylbenzimidazole-5-carboxamide |

InChI |

InChI=1S/C46H52N12O6/c1-10-57-37(17-28(5)51-57)43(61)49-45-53(7)35-20-31(41(47)59)15-16-34(35)55(45)23-26(3)27(4)24-56-40-36(54(8)46(56)50-44(62)38-18-29(6)52-58(38)11-2)21-32(42(48)60)22-39(40)64-25-30-13-12-14-33(19-30)63-9/h12-22H,10-11,23-25H2,1-9H3,(H2,47,59)(H2,48,60)/b27-26+,49-45?,50-46? |

InChI 键 |

DPZRWCJECJWXRN-LDNMNVMYSA-N |

手性 SMILES |

CCN1C(=CC(=N1)C)C(=O)N=C2N(C3=C(N2C/C(=C(\C)/CN4C5=C(C=C(C=C5OCC6=CC(=CC=C6)OC)C(=O)N)N(C4=NC(=O)C7=CC(=NN7CC)C)C)/C)C=CC(=C3)C(=O)N)C |

规范 SMILES |

CCN1C(=CC(=N1)C)C(=O)N=C2N(C3=C(N2CC(=C(C)CN4C5=C(C=C(C=C5OCC6=CC(=CC=C6)OC)C(=O)N)N(C4=NC(=O)C7=CC(=NN7CC)C)C)C)C=CC(=C3)C(=O)N)C |

产品来源 |

United States |

Foundational & Exploratory

The Mechanics of STING Inhibition: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust inflammatory and antiviral response.[1][2][3][4] Dysregulation of the STING pathway is implicated in a variety of autoimmune and inflammatory diseases, making it a prime target for therapeutic intervention.[5][6] This guide provides an in-depth technical overview of the mechanisms of action of STING inhibitors, with a focus on the molecular interactions, experimental validation, and the broader signaling context.

The STING Signaling Cascade: A Target for Inhibition

Under normal physiological conditions, the STING protein resides on the endoplasmic reticulum (ER).[3][7][8] The canonical STING signaling pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), a hallmark of viral or bacterial infection, as well as cellular damage.[3][4] This dsDNA is detected by the enzyme cyclic GMP-AMP synthase (cGAS), which then synthesizes the second messenger cyclic guanosine monophosphate-adenosine monophosphate (cGAMP).[5][9]

cGAMP binds to the ligand-binding domain of the STING dimer, inducing a conformational change.[3][5] This activation leads to the translocation of STING from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[3][5][10] TBK1, in turn, phosphorylates interferon regulatory factor 3 (IRF3), which then dimerizes and translocates to the nucleus to drive the expression of type I interferons (IFNs) and other pro-inflammatory cytokines.[2][5][11][12][13]

Mechanisms of STING Inhibition

STING inhibitors can be broadly categorized based on their mechanism of action, primarily targeting key events in the activation cascade.

Competitive Inhibition at the Cyclic Dinucleotide (CDN) Binding Site

A prominent strategy for STING inhibition involves the development of small molecules that competitively bind to the CDN-binding pocket on the STING dimer.[1][5] By occupying this site, these inhibitors prevent the binding of the endogenous ligand cGAMP, thereby locking STING in an inactive conformation and preventing its downstream signaling.[5]

Covalent Inhibition

Covalent inhibitors represent another class of STING antagonists. These molecules form a permanent covalent bond with a specific amino acid residue on the STING protein. For instance, some inhibitors have been shown to selectively engage the membrane-proximal Cys91 residue of STING. This covalent modification can disrupt the protein's function and dose-dependently inhibit cGAS-STING signaling and type I interferon responses.

Allosteric Inhibition

Allosteric inhibitors bind to a site on the STING protein that is distinct from the CDN-binding pocket. This binding event induces a conformational change that prevents the activation of STING, even in the presence of cGAMP. This can interfere with processes such as STING dimerization, oligomerization, or its interaction with downstream signaling partners like TBK1.

Quantitative Data on STING Inhibitors

The following table summarizes key quantitative data for representative STING inhibitors, providing a comparative overview of their potency and efficacy.

| Inhibitor | Target | Mechanism of Action | IC50 (Human Cells) | IC50 (Mouse Cells) | Reference |

| SN-011 | CDN-binding pocket | Competitive Inhibition | ~500 nM | ~100 nM | [5] |

| GHN105 | Cys91 residue | Covalent Inhibition | Not specified | Not specified | [14][15] |

| H-151 | Not specified | Covalent Inhibition | Not specified | Not specified | [16] |

Experimental Protocols for Characterizing STING Inhibitors

The evaluation of STING inhibitors relies on a suite of biochemical and cell-based assays to determine their mechanism of action, potency, and specificity.

Cellular Thermal Shift Assay (CETSA)

-

Principle: CETSA is used to assess the direct binding of an inhibitor to the STING protein in a cellular context. The binding of a ligand stabilizes the target protein, leading to an increase in its thermal stability.

-

Methodology:

-

Treat cells with the inhibitor or a vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Separate soluble and aggregated proteins by centrifugation.

-

Analyze the amount of soluble STING protein at each temperature by Western blotting or other protein detection methods.

-

A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates direct binding.

-

Immunofluorescence Microscopy for STING Trafficking

-

Principle: This assay visualizes the subcellular localization of STING to determine if an inhibitor can block its translocation from the ER to the Golgi upon activation.

-

Methodology:

-

Culture cells on coverslips and treat with a STING agonist (e.g., cGAMP) in the presence or absence of the inhibitor.

-

Fix and permeabilize the cells.

-

Incubate with primary antibodies against STING and a Golgi marker (e.g., GM130).

-

Incubate with fluorescently labeled secondary antibodies.

-

Visualize the localization of STING and the Golgi marker using a fluorescence microscope. Inhibition is indicated by the retention of STING in the ER.

-

Reporter Gene Assays

-

Principle: These assays quantify the activity of the STING pathway by measuring the expression of a reporter gene (e.g., luciferase or SEAP) under the control of an interferon-stimulated response element (ISRE) or an NF-κB response element.[12]

-

Methodology:

-

Use a cell line stably expressing the reporter construct (e.g., THP-1-ISG or HEK293T-ISRE).[12]

-

Pre-treat the cells with various concentrations of the STING inhibitor.

-

Stimulate the cells with a STING agonist (e.g., cGAMP or dsDNA).

-

Measure the reporter gene activity using a luminometer or spectrophotometer.

-

A dose-dependent decrease in reporter activity indicates inhibition of the STING pathway.

-

Phosphorylation Analysis by Western Blotting

-

Principle: This method directly assesses the activation of key downstream signaling molecules in the STING pathway by detecting their phosphorylation status.

-

Methodology:

-

Treat cells with a STING agonist in the presence or absence of the inhibitor.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with antibodies specific for phosphorylated forms of STING, TBK1, and IRF3.

-

Use antibodies against the total proteins as loading controls.

-

A reduction in the levels of phosphorylated proteins indicates inhibition of the pathway.

-

Visualizing the STING Signaling Pathway and Inhibition

The following diagrams illustrate the STING signaling pathway and the points of intervention for inhibitors.

References

- 1. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The role of STING signaling in central nervous system infection and neuroinflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. STING Recognition of Cytoplasmic DNA Instigates Cellular Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Pharmacological Targeting of STING-Dependent IL-6 Production in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of the cGAS–STING pathway: contributing to the treatment of cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. invivogen.com [invivogen.com]

- 13. Mechanism and effects of STING–IFN-I pathway on nociception: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Orally Bioavailable and Site-Selective Covalent STING Inhibitor Derived from a Macrocyclic Marine Diterpenoid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Unveiling the Next Generation of Immunomodulators: A Technical Guide to the Discovery and Characterization of Novel STING Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The Stimulator of Interferon Genes (STING) pathway has emerged as a critical regulator of innate immunity. Its role in detecting cytosolic DNA, a danger signal associated with infection and cellular damage, has positioned it as a key target for therapeutic intervention in a range of diseases, from autoimmune disorders to cancer. While STING agonists have garnered significant attention for their potential in immuno-oncology, the development of STING inhibitors holds immense promise for treating conditions characterized by aberrant STING activation, such as STING-associated vasculopathy with onset in infancy (SAVI), Aicardi-Goutières syndrome (AGS), and systemic lupus erythematosus (SLE).[1][2][3] This technical guide provides an in-depth overview of the discovery and characterization of novel STING inhibitors, complete with data-driven insights, detailed experimental protocols, and visual representations of key processes.

The STING Signaling Pathway: A Double-Edged Sword

The canonical STING signaling cascade is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which, upon binding to cytosolic double-stranded DNA (dsDNA), synthesizes the second messenger cyclic GMP-AMP (2'3'-cGAMP).[4][5] 2'3'-cGAMP then binds to STING, a transmembrane protein residing in the endoplasmic reticulum (ER).[5][6] This binding event triggers a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[6][7] At the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[4][8] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons (IFN-I) and other inflammatory cytokines.[4][8]

Caption: The cGAS-STING signaling pathway.

While essential for host defense, chronic activation of the STING pathway due to self-DNA accumulation can lead to debilitating autoimmune and inflammatory diseases. This has spurred the development of small molecule inhibitors that can dampen this aberrant signaling.

Discovery and Optimization of Novel STING Inhibitors: A Strategic Workflow

The identification of potent and selective STING inhibitors typically follows a multi-step workflow that integrates computational and experimental approaches.

Caption: A general workflow for the discovery and development of STING inhibitors.

This process begins with high-throughput screening (HTS) of large compound libraries or in silico virtual screening to identify initial "hits."[9][10] These hits are then subjected to a rigorous hit-to-lead optimization process, involving structure-activity relationship (SAR) studies to improve potency and selectivity. Promising lead compounds undergo further optimization to enhance their pharmacokinetic and pharmacodynamic (ADME/Tox) properties before advancing to preclinical and clinical development.[10]

Classes of Novel STING Inhibitors and Their Potency

STING inhibitors can be broadly categorized into two main classes based on their mechanism of action: covalent and non-covalent inhibitors.

-

Covalent Inhibitors: These compounds form an irreversible covalent bond with specific residues on the STING protein. A prominent example is the covalent modification of Cysteine 91 (Cys91) in the transmembrane domain of STING, which blocks its palmitoylation—a critical post-translational modification required for STING activation and downstream signaling.[11]

-

Non-covalent (Competitive) Inhibitors: These molecules typically bind to the 2'3'-cGAMP binding pocket on STING, preventing the binding of the endogenous ligand and locking the protein in an inactive conformation.[4][9]

The following table summarizes the in vitro potency of several recently discovered STING inhibitors.

| Inhibitor | Class | Target | Assay | IC50 / EC50 | Reference |

| H-151 | Covalent | Human STING | IFN-β reporter (HFFs) | 134.4 nM | [12] |

| Mouse STING | IFN-β reporter (MEFs) | 138 nM | [12] | ||

| C-176 | Covalent | Mouse STING | LPS-induced inflammation (RAW264.7) | 1.14 µM | [11] |

| SN-011 | Non-covalent | Human STING | IFN-β reporter (HFFs) | 502.8 nM | [12] |

| Mouse STING | IFN-β reporter (MEFs) | 127.5 nM | [12] | ||

| Compound 11 | Non-covalent | Human STING | IFN-β reporter (293T-hSTING) | 19.93 µM | [4] |

| Mouse STING | IFN-β reporter (293T-mSTING) | 15.47 µM | [4] | ||

| Compound 27 | Non-covalent | Human STING | IFN-β reporter (293T-hSTING) | 38.75 µM | [4] |

| Mouse STING | IFN-β reporter (293T-mSTING) | 30.81 µM | [4] | ||

| Compound 42 | Covalent | Human STING | IFN-β reporter | 37.8 nM |

Key Experimental Protocols for STING Inhibitor Characterization

A robust and multifaceted approach is required to thoroughly characterize the activity and mechanism of action of novel STING inhibitors. The following sections detail the methodologies for key in vitro and in vivo assays.

Cellular Reporter Gene Assay for STING Activity

This assay is a primary screening tool to quantify the inhibitory effect of compounds on STING-dependent gene expression. It typically utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE).

Protocol:

-

Cell Seeding: Seed THP-1-Dual™ ISG-Lucia/SEAP or similar reporter cells in a 96-well plate at a density of 5 x 104 cells/well and incubate overnight.

-

Compound Treatment: Pretreat the cells with serial dilutions of the test inhibitor or vehicle control (DMSO) for 1-2 hours.

-

STING Activation: Stimulate the cells with a known STING agonist, such as 2'3'-cGAMP (10 µg/mL), for 24 hours.

-

Luciferase Measurement: Measure the luciferase activity in the cell supernatant using a luminometer according to the manufacturer's protocol (e.g., QUANTI-Luc™).

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of TBK1 and IRF3 Phosphorylation

This assay directly assesses the inhibition of STING's downstream signaling by measuring the phosphorylation status of key signaling molecules, TBK1 and IRF3.

Protocol:

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., THP-1 or mouse embryonic fibroblasts) and treat with the STING inhibitor or vehicle, followed by stimulation with a STING agonist.

-

Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and probe with primary antibodies specific for phosphorylated TBK1 (p-TBK1), total TBK1, phosphorylated IRF3 (p-IRF3), total IRF3, and a loading control (e.g., GAPDH or β-actin).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

STING Palmitoylation Assay

This assay is crucial for characterizing covalent inhibitors that target the palmitoylation of STING.

Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., HEK293T) transiently expressing STING and treat with the inhibitor or vehicle, followed by stimulation with a STING agonist.

-

Acyl-Biotinyl Exchange (ABE) Chemistry:

-

Lyse the cells and block free thiols with N-ethylmaleimide (NEM).

-

Cleave thioester linkages with hydroxylamine.

-

Label the newly exposed thiols with a biotinylating reagent.

-

-

Streptavidin Pulldown: Pull down the biotinylated (palmitoylated) proteins using streptavidin-agarose beads.

-

Western Blot Analysis: Elute the pulled-down proteins and analyze by Western blotting using an anti-STING antibody to detect the amount of palmitoylated STING.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical assay that confirms the direct binding of an inhibitor to STING in a cellular context. Ligand binding stabilizes the protein, leading to a higher melting temperature.[13][14][15]

Protocol:

-

Cell Treatment: Treat intact cells with the test compound or vehicle.

-

Thermal Challenge: Heat the cell suspensions to a range of temperatures.

-

Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Protein Detection: Quantify the amount of soluble STING protein in the supernatant at each temperature using Western blotting or other protein detection methods.

-

Data Analysis: Plot the amount of soluble STING as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

In Vivo Efficacy in Mouse Models of Autoimmune Disease

To evaluate the therapeutic potential of STING inhibitors, in vivo studies are conducted in relevant mouse models of STING-driven diseases.

Mouse Models:

-

Trex1-/- mice: These mice lack the three prime repair exonuclease 1 and develop a severe inflammatory autoimmune disease due to the accumulation of cytosolic DNA, providing a robust model for testing STING inhibitors.[16][17]

-

CMA-induced inflammation: Administration of the STING agonist 10-carboxymethyl-9-acridanone (CMA) induces a systemic inflammatory response in mice.[17]

General Protocol:

-

Animal Dosing: Administer the STING inhibitor or vehicle to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Disease Induction/Monitoring: Induce disease (if necessary) and monitor disease progression through various parameters such as survival, body weight, and clinical scores.

-

Pharmacodynamic Readouts: Collect blood and tissues to measure levels of inflammatory cytokines (e.g., IFN-β, TNF-α) by ELISA or qPCR.

-

Histopathological Analysis: Perform histological examination of relevant organs (e.g., spleen, liver, lungs) to assess tissue inflammation and damage.

Conclusion and Future Directions

The discovery and development of novel STING inhibitors represent a promising therapeutic strategy for a growing number of inflammatory and autoimmune diseases. The technical approaches outlined in this guide provide a comprehensive framework for identifying and characterizing these next-generation immunomodulators. Future efforts will likely focus on the development of inhibitors with improved oral bioavailability and safety profiles, as well as the exploration of their therapeutic potential in a wider range of clinical indications. As our understanding of the intricate regulation of the STING pathway continues to evolve, so too will the opportunities for innovative drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Frontiers | Dysregulation of the cGAS-STING Pathway in Monogenic Autoinflammation and Lupus [frontiersin.org]

- 4. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Potential Therapeutic Value of the STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. biorxiv.org [biorxiv.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Targeting STING oligomerization with small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of an Orally Bioavailable STING Inhibitor with In Vivo Anti-Inflammatory Activity in Mice with STING-Mediated Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Sting-IN-6: A Potent STING Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Sting-IN-6, a potent antagonist of the Stimulator of Interferon Genes (STING) protein. All data is compiled from publicly available patent literature and chemical supplier information.

Chemical Structure and Properties

This compound, also identified as STING antagonist-2 and compound 50 in patent literature, is a potent inhibitor of the STING pathway. Its discovery is detailed in the patent WO2019069270A1, filed by GlaxoSmithKline.

The chemical structure for this compound (Compound 50) is detailed in the patent document WO2019069270A1. It is described as N,N'-(ethane-1,2-diyl)bis(2-(4-chlorophenyl)-N-ethyl-1H-benzo[d]imidazole-5-carboxamide).

Chemical Structure:

Physicochemical and Pharmacological Properties:

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Data Source |

| CAS Number | 2305940-34-3 | Chemical Supplier Data |

| Molecular Formula | C34H30Cl2N6O2 | Patent WO2019069270A1 |

| Molecular Weight | 625.55 g/mol | Calculated from Formula |

| pIC50 (THP-1 cells) | 8.9 | Patent WO2019069270A1 |

| IC50 (THP-1 cells) | ~1.26 nM | Calculated from pIC50 |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) binding site on the STING protein. The structure of this compound, featuring a linker connecting two substituted benzimidazole moieties, is designed to occupy the dimeric interface of the STING protein, thereby preventing the conformational changes required for its activation.

The canonical cGAS-STING signaling pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). Upon binding dsDNA, cGAS synthesizes the second messenger cGAMP, which then binds to STING, an endoplasmic reticulum-resident protein. This binding event triggers a conformational change in STING, leading to its trafficking to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons and other inflammatory cytokines. This compound blocks this cascade at the initial activation step of STING.

Below is a diagram illustrating the cGAS-STING signaling pathway and the point of inhibition by this compound.

Caption: The cGAS-STING signaling pathway and inhibition by this compound.

Experimental Protocols

The reported pIC50 value of 8.9 for this compound was determined using a cellular assay in THP-1 monocytes. The following is a generalized protocol based on the information provided in the patent literature.

THP-1 Cell-Based STING Inhibition Assay:

Objective: To determine the potency of a test compound (this compound) in inhibiting STING activation in a cellular context.

Cell Line: THP-1, a human monocytic cell line that endogenously expresses the components of the cGAS-STING pathway.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

PMA (Phorbol 12-myristate 13-acetate) for cell differentiation

-

STING agonist (e.g., 2'3'-cGAMP)

-

Test compound (this compound) dissolved in DMSO

-

Assay plates (96-well or 384-well)

-

Reagents for measuring downstream readout (e.g., IFN-β ELISA kit, luciferase reporter assay system)

-

Plate reader (for ELISA or luminescence)

Methodology:

-

Cell Culture and Differentiation:

-

Culture THP-1 cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator.

-

Seed THP-1 cells into assay plates at an appropriate density.

-

Differentiate the cells into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours.

-

After differentiation, replace the PMA-containing medium with fresh medium and allow the cells to rest for 24 hours.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in assay medium. A typical concentration range would span from picomolar to micromolar to determine the full dose-response curve.

-

Add the diluted compound to the appropriate wells of the assay plate containing the differentiated THP-1 cells.

-

Include a vehicle control (DMSO) and a positive control (no inhibitor).

-

Incubate the cells with the compound for a pre-determined time (e.g., 1-2 hours).

-

-

STING Activation:

-

Prepare a solution of a STING agonist (e.g., 2'3'-cGAMP) at a concentration known to elicit a sub-maximal response (e.g., EC80).

-

Add the STING agonist to all wells except for the negative control wells.

-

Incubate the plate for a further period (e.g., 6-24 hours) to allow for the induction of the downstream reporter.

-

-

Readout and Data Analysis:

-

Measure the level of STING activation by quantifying the amount of a downstream reporter, such as secreted IFN-β (using ELISA) or the activity of a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE).

-

Plot the measured response against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the STING-mediated response.

-

The pIC50 is calculated as the negative logarithm of the IC50 value.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of a novel STING inhibitor like this compound.

Caption: A generalized workflow for the development of a STING inhibitor.

This document provides a foundational understanding of this compound for research and drug development purposes. For further detailed information, direct consultation of the primary patent literature (WO2019069270A1) is recommended.

Technical Guide: Investigating the Impact of STING Inhibition on Cytokine Production

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust inflammatory response. This response is primarily characterized by the production of type I interferons (IFNs) and other pro-inflammatory cytokines. Dysregulation of the STING pathway is implicated in various autoinflammatory diseases and can contribute to pathological inflammation. Consequently, the development of STING inhibitors is a highly active area of therapeutic research. This guide provides an in-depth overview of the STING signaling cascade, the mechanisms of STING inhibitors, and their impact on cytokine production. It includes detailed experimental protocols for assessing inhibitor efficacy and quantitative data from relevant studies, presented for clear comparison.

The STING Signaling Pathway

The canonical STING pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal associated with pathogen infection or cellular damage.

-

Sensing: The enzyme cyclic GMP-AMP synthase (cGAS) binds to cytosolic dsDNA.

-

Second Messenger Production: Upon binding DNA, cGAS catalyzes the synthesis of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP).[1]

-

STING Activation: cGAMP acts as a second messenger, binding to the STING protein, which is anchored in the membrane of the endoplasmic reticulum (ER). This binding event induces a conformational change in the STING dimer.[2]

-

Translocation and Recruitment: Activated STING oligomerizes and translocates from the ER to the Golgi apparatus.[2][3] During this transit, it recruits TANK-binding kinase 1 (TBK1).

-

Downstream Signaling:

-

IRF3 Pathway: TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons, such as IFN-β.[4][5]

-

NF-κB Pathway: STING activation also leads to the activation of the NF-κB pathway, which controls the transcription of a wide array of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][6]

-

// Inhibitor Action Inhibitor_palmitoylation [label="Inhibitor (e.g., H-151)\nBlocks Palmitoylation", shape=octagon, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Inhibitor_binding [label="Inhibitor (e.g., SN-011)\nBlocks cGAMP Binding", shape=octagon, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Inhibitor_palmitoylation -> STING_active [label=" prevents", style=dashed, color="#EA4335", arrowhead=tee]; Inhibitor_binding -> STING [label=" prevents activation", style=dashed, color="#EA4335", arrowhead=tee]; } END_DOT Figure 1: The cGAS-STING signaling pathway and points of inhibition.

Mechanisms of STING Inhibition

STING inhibitors are primarily small molecules designed to interrupt the signaling cascade at critical junctures. They can be broadly categorized by their mechanism of action.

-

Palmitoylation Inhibitors: STING activation requires post-translational palmitoylation at cysteine residues (Cys88/Cys91) to facilitate its multimerization and trafficking to the Golgi.[3] Covalent inhibitors, such as H-151 and C-176 , bind to Cys91, physically blocking this modification and trapping STING in an inactive state.[3][4][7]

-

CDN-Binding Pocket Antagonists: These inhibitors compete with the endogenous ligand cGAMP for binding to STING. By occupying the binding pocket, they lock the STING dimer in an open, inactive conformation, preventing the conformational changes necessary for activation and downstream signaling.[8] An example of this class is SN-011 .[8]

-

TBK1 Recruitment Blockers: Some inhibitors are designed to bind to the C-terminal tail of STING, which serves as the docking site for IRF3. This prevents the recruitment of IRF3, thereby selectively inhibiting the IFN production arm of the pathway.[1]

Impact of STING Inhibition on Cytokine Production

By blocking the STING signaling cascade, inhibitors effectively abrogate the downstream production of both type I interferons and NF-κB-dependent pro-inflammatory cytokines. This broad anti-inflammatory effect is the primary therapeutic goal of STING inhibition.

Data Presentation: Quantitative Effects of STING Inhibitors

The following tables summarize quantitative data on the reduction of key cytokines following treatment with specific STING inhibitors.

Table 1: Effect of STING Inhibition on Type I Interferon Production

| Cell Type | Stimulant | Inhibitor | Concentration | Cytokine | % Reduction (Approx.) | Reference |

| Mouse BMDM | cGAMP | H-151 | ~100 nM (IC50) | IFN-β | 50% | [8] |

| Mouse BMDM | cGAMP | SN-011 | ~100 nM (IC50) | IFN-β | 50% | [8] |

| Human Monocytes | diABZI (agonist) | N/A (agonist effect) | 100 nM | IFN-β | (Induction) | [9] |

| SAVI Fibroblasts | Constitutive | Nitroalkenes | Various | CXCL-10 (ISG) | Significant | [7] |

BMDM: Bone Marrow-Derived Macrophages; ISG: Interferon-Stimulated Gene (used as a proxy for IFN activity).

Table 2: Effect of STING Inhibition on Pro-inflammatory Cytokine Production

| Cell Type | Stimulant | Inhibitor | Concentration | Cytokine | % Reduction (Approx.) | Reference |

| Keratinocytes/Macrophages | IMQ | H-151 | Not specified | IL-6 | Significant | [2][4] |

| Keratinocytes/Macrophages | IMQ | H-151 | Not specified | TNF-α | Significant | [2][4] |

| Mouse BMDM | cGAMP | N/A (knockout) | N/A | TNF-α | >90% | [10][11] |

| Mouse BMDM | cGAMP | N/A (knockout) | N/A | IL-6 | >90% | [10] |

| Human Monocytes | diABZI (agonist) | N/A (agonist effect) | 100 nM | TNF-α | (Induction) | [9] |

| Human Monocytes | diABZI (agonist) | N/A (agonist effect) | 100 nM | IL-1β | (Induction) | [9] |

IMQ: Imiquimod, a TLR7 agonist that can indirectly lead to STING activation.

Experimental Protocols

Assessing the efficacy of a STING inhibitor requires robust and reproducible experimental methods. Below are detailed protocols for quantifying secreted cytokines via ELISA and identifying cytokine-producing cells via intracellular flow cytometry.

Protocol 1: Quantification of Secreted Cytokines by ELISA

This protocol describes the use of a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of a specific cytokine (e.g., TNF-α) in cell culture supernatants.

Materials:

-

96-well high-binding ELISA plates

-

Capture Antibody (specific to the cytokine of interest)

-

Detection Antibody (biotinylated, specific to the cytokine)

-

Recombinant cytokine standard

-

Streptavidin-HRP (Horseradish Peroxidase)

-

TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

-

Stop Solution (e.g., 2N H₂SO₄)

-

Coating Buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6)

-

Assay Diluent/Blocking Buffer (e.g., PBS with 10% FBS or 1% BSA)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Cell culture supernatants from the experimental workflow (see Fig. 2)

-

Microplate reader

Procedure:

-

Plate Coating: Dilute the capture antibody in Coating Buffer to the recommended concentration. Add 100 µL to each well of the 96-well plate. Seal the plate and incubate overnight at 4°C.

-

Washing & Blocking: Aspirate the coating solution. Wash the plate 3 times with 200 µL of Wash Buffer per well. After the final wash, add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature (RT).

-

Standard & Sample Incubation: Wash the plate 3 times. Prepare a serial dilution of the recombinant cytokine standard in Assay Diluent. Add 100 µL of the standards and experimental samples (supernatants) to the appropriate wells. Incubate for 2 hours at RT.

-

Detection Antibody Incubation: Wash the plate 3 times. Dilute the biotinylated detection antibody in Assay Diluent. Add 100 µL to each well. Incubate for 1 hour at RT.

-

Streptavidin-HRP Incubation: Wash the plate 3 times. Dilute the Streptavidin-HRP conjugate in Assay Diluent. Add 100 µL to each well. Incubate for 30 minutes at RT, protected from light.

-

Development: Wash the plate 5 times, ensuring complete removal of buffer after the final wash. Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes at RT in the dark, monitoring for color development.

-

Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

-

Reading: Read the absorbance at 450 nm on a microplate reader within 30 minutes.

-

Analysis: Generate a standard curve by plotting the absorbance versus the known concentrations of the standards. Use this curve to calculate the concentration of the cytokine in the experimental samples.

Protocol 2: Intracellular Cytokine Staining (ICS) for Flow Cytometry

This protocol allows for the identification and quantification of cytokine-producing cells within a heterogeneous population.[12][13]

Materials:

-

Cells from the experimental workflow (see Fig. 2)

-

Protein Transport Inhibitor (e.g., Brefeldin A or Monensin)

-

Fixable Viability Dye

-

Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD11b, F4/80)

-

Fixation/Permeabilization Buffer Kit (e.g., containing paraformaldehyde and saponin)

-

Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., IFN-β, IL-6)

-

Flow Cytometer

Procedure:

-

Cell Stimulation and Cytokine Accumulation: During the final 4-6 hours of the incubation period (Step 3 in Fig. 2), add a protein transport inhibitor (e.g., Brefeldin A) to the cell cultures. This blocks the Golgi transport pathway, causing cytokines to accumulate inside the cell.[13][14]

-

Harvest and Viability Staining: Harvest the cells and wash them in FACS buffer (e.g., PBS with 2% FBS). Resuspend the cells in PBS and add the fixable viability dye. Incubate for 20-30 minutes at 4°C, protected from light. This step allows for the exclusion of dead cells during analysis.

-

Surface Marker Staining: Wash the cells to remove excess viability dye. Resuspend them in FACS buffer containing the cocktail of fluorochrome-conjugated surface marker antibodies. Incubate for 30 minutes at 4°C in the dark.

-

Fixation: Wash the cells. Resuspend the cell pellet in Fixation Buffer and incubate for 20 minutes at RT. This cross-links proteins and stabilizes the cells.

-

Permeabilization and Intracellular Staining: Wash the cells with Permeabilization Buffer. Resuspend the fixed cells in Permeabilization Buffer containing the cocktail of fluorochrome-conjugated intracellular cytokine antibodies. Incubate for 30-45 minutes at RT in the dark. The detergent in the buffer (e.g., saponin) creates pores in the cell membrane, allowing the antibodies to access intracellular targets.

-

Final Wash and Acquisition: Wash the cells once more with Permeabilization Buffer and then resuspend them in FACS buffer. Acquire the samples on a flow cytometer.

-

Analysis: Using flow cytometry analysis software, first gate on live, single cells. From this population, identify the cell subset of interest using the surface markers. Finally, quantify the percentage of cells positive for the cytokine of interest and the median fluorescence intensity (MFI) within the inhibitor-treated versus vehicle-treated groups.

Conclusion

The inhibition of the cGAS-STING pathway presents a compelling therapeutic strategy for a range of inflammatory and autoimmune diseases. By understanding the core signaling mechanism and the points of intervention, researchers can effectively design and screen for potent inhibitors. The successful application of the detailed experimental protocols provided in this guide will enable accurate assessment of an inhibitor's impact on the production of key disease-relevant cytokines, facilitating the progression of novel STING-targeted therapies from the laboratory to the clinic.

References

- 1. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential Therapeutic Value of the STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Bat STING drives IFN-beta production in anti-RNA virus innate immune response [frontiersin.org]

- 6. STING Signaling Drives Production of Innate Cytokines, Generation of CD8+ T Cells and Enhanced Protection Against Trypanosoma cruzi Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of nitroalkene-based inhibitors to target STING-dependent inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Signal strength of STING activation determines cytokine plasticity and cell death in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Intracellular Cytokine Staining Protocol [anilocus.com]

- 13. bdbiosciences.com [bdbiosciences.com]

- 14. criver.com [criver.com]

The cGAS-STING Pathway: A Cornerstone of Cellular Homeostasis and Innate Immunity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, functioning as a primary sensor of cytosolic double-stranded DNA (dsDNA). Its activation triggers a robust inflammatory response, primarily through the production of type I interferons (IFNs) and other cytokines, to combat infections and cellular damage. Beyond its role in host defense, the cGAS-STING pathway is now recognized as a crucial regulator of cellular homeostasis. Dysregulation of this pathway is implicated in a wide range of pathologies, including autoimmune diseases, cancer, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the core cGAS-STING signaling cascade, its multifaceted role in maintaining cellular equilibrium, detailed experimental protocols for its study, and a summary of key quantitative data.

Introduction to the cGAS-STING Pathway

The innate immune system relies on pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1] The cGAS-STING pathway is a key PRR system that senses the presence of dsDNA in the cytoplasm, a hallmark of viral or bacterial infection, as well as cellular stress and tissue injury.[2][3]

Upon encountering cytosolic dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[4][5] cGAMP then binds to STING, an adaptor protein located on the endoplasmic reticulum (ER).[1][5] This binding event initiates a signaling cascade that culminates in the production of type I IFNs and other pro-inflammatory cytokines, which orchestrate an immune response to clear the threat and restore cellular homeostasis.[1][4]

The Core Signaling Pathway

The activation of the cGAS-STING pathway follows a well-defined series of molecular events:

-

DNA Sensing by cGAS: Cytosolic dsDNA, from microbial pathogens or from damaged host cells (e.g., mitochondrial DNA), binds to and activates cGAS.[6][7][8] Nuclear cGAS is typically kept in an inactive state through chromatin tethering to prevent autoimmune reactions to self-DNA.[4]

-

cGAMP Synthesis: Activated cGAS synthesizes 2'3'-cGAMP, a cyclic dinucleotide that acts as a second messenger.[4][5]

-

STING Activation and Translocation: cGAMP binds to the dimeric STING protein on the ER membrane, inducing a conformational change.[5] This leads to the translocation of STING from the ER to the Golgi apparatus.[9][10]

-

TBK1 and IRF3 Recruitment and Phosphorylation: At the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[1][11] TBK1 then phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3).[1][11]

-

IRF3 Dimerization and Nuclear Translocation: Phosphorylated IRF3 dimerizes and translocates to the nucleus.[4][11]

-

Gene Transcription: In the nucleus, IRF3 dimers, along with other transcription factors like NF-κB (which is also activated by the STING pathway), drive the transcription of genes encoding type I IFNs (e.g., IFN-β) and other inflammatory cytokines.[4][9]

-

Autophagy and Pathway Attenuation: Following activation, STING can be targeted for degradation through autophagy, a process that helps to terminate the signal and prevent excessive inflammation.[5]

Caption: The canonical cGAS-STING signaling pathway.

The Role of cGAS-STING in Cellular Homeostasis

The cGAS-STING pathway's influence extends beyond immediate pathogen clearance, playing a vital role in maintaining cellular and tissue homeostasis through several mechanisms:

-

Resolution of Cellular Stress: The pathway is activated by self-DNA released into the cytosol during cellular stress, such as DNA damage, mitochondrial dysfunction, and cell senescence.[7][12][13] This activation can lead to the clearance of damaged cells, preventing the accumulation of potentially harmful cellular debris.

-

Autophagy Regulation: The cGAS-STING pathway can induce autophagy, a cellular recycling process that removes damaged organelles and protein aggregates.[5] This contributes to cellular quality control and homeostasis.

-

Tissue Repair and Regeneration: While chronic activation can be detrimental, transient and localized STING activation can promote tissue repair by modulating the inflammatory environment and influencing cell fate decisions.

-

Anti-tumor Immunity: In the context of cancer, the cGAS-STING pathway can be a double-edged sword. Activation by tumor-derived DNA can promote anti-tumor immunity by enhancing antigen presentation and stimulating T-cell responses.[14][15] However, chronic activation can also lead to immune suppression and tumor progression.[14][16]

-

Neuroinflammation and Neurodegeneration: In the central nervous system, the cGAS-STING pathway is predominantly activated in microglia.[12] While it can be neuroprotective, excessive or chronic activation is linked to neuroinflammation and the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[12][17]

Experimental Protocols

Studying the cGAS-STING pathway requires a variety of molecular and cellular biology techniques. Below are detailed protocols for key experiments.

In Vitro Activation of the cGAS-STING Pathway

This protocol describes the activation of the cGAS-STING pathway in cultured cells using dsDNA transfection.[18]

Materials:

-

Cell line of interest (e.g., MEFs, THP-1, HEK293T)

-

Complete cell culture medium

-

80 bp sense and anti-sense ssDNA oligonucleotides

-

Annealing buffer (10 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA)

-

Transfection reagent (e.g., Lipofectamine 2000, jetPRIME)

-

Opti-MEM or other serum-free medium

Procedure:

-

dsDNA Probe Preparation:

-

Resuspend sense and anti-sense 80 bp ssDNA oligos to a final concentration of 100 µM in annealing buffer.

-

Mix equal volumes of the sense and anti-sense oligos.

-

Anneal the oligos by heating to 95°C for 5 minutes, then slowly cooling to room temperature.

-

Verify annealing by running a sample on a 10% native polyacrylamide gel.

-

-

Cell Seeding:

-

Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

-

Transfection:

-

For each well, dilute 1 µg of the annealed dsDNA in 100 µL of serum-free medium.

-

In a separate tube, dilute the transfection reagent according to the manufacturer's instructions in 100 µL of serum-free medium.

-

Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.

-

Add the transfection complex dropwise to the cells.

-

Incubate for 4-6 hours for analysis of protein phosphorylation or 16-24 hours for gene expression analysis.

-

Western Blot Analysis of STING, TBK1, and IRF3 Phosphorylation

This protocol details the detection of key phosphorylation events in the cGAS-STING pathway.[12][16]

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels (4-12% gradient)

-

PVDF membrane

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-STING (Ser366), anti-STING, anti-phospho-TBK1 (Ser172), anti-TBK1, anti-phospho-IRF3 (Ser396), anti-IRF3, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis:

-

Wash cell pellets with ice-cold PBS and lyse in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Develop the blot using an ECL substrate and image using a chemiluminescence detection system.

-

Caption: A generalized workflow for Western blot analysis.

RT-qPCR Analysis of IFN-β and ISG Expression

This protocol outlines the measurement of downstream gene expression following cGAS-STING activation.[18]

Materials:

-

Treated and untreated cells

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for IFN-β, ISGs (e.g., OAS1, CXCL10), and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

RNA Extraction:

-

Extract total RNA from cells using an RNA extraction kit according to the manufacturer's protocol.

-

Quantify the RNA and assess its purity.

-

-

cDNA Synthesis:

-

Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

-

qPCR:

-

Set up qPCR reactions in triplicate for each gene of interest and the housekeeping gene. Each reaction should contain cDNA, forward and reverse primers, and qPCR master mix.

-

Run the qPCR program on a real-time PCR instrument.

-

-

Data Analysis:

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and the untreated control.

-

Quantification of cGAMP by LC-MS/MS

This protocol provides a method for the sensitive and specific quantification of cGAMP.[17]

Materials:

-

Cell or tissue samples

-

Acetonitrile

-

Water (LC-MS grade)

-

Formic acid

-

cGAMP standard

-

Isotopically labeled cGAMP internal standard

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Extract metabolites from samples by adding ice-cold 80% acetonitrile.

-

Spike samples with the isotopically labeled cGAMP internal standard.

-

Incubate on ice for 10 minutes, then centrifuge at high speed to pellet debris.

-

Collect the supernatant and dry it under vacuum.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto an appropriate LC column (e.g., C18).

-

Separate the metabolites using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect and quantify cGAMP and the internal standard using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Generate a standard curve using the cGAMP standard.

-

Calculate the concentration of cGAMP in the samples by normalizing to the internal standard and comparing to the standard curve.

-

Quantitative Data Summary

The following tables summarize key quantitative data related to the cGAS-STING pathway.

Table 1: Basal Protein Expression Levels

| Protein | Cell Type/Tissue | Expression Level | Reference |

| STING | Macrophages, Dendritic Cells | High | [18] |

| STING | T Cells, Endothelial Cells | Moderate | [18] |

| STING | Liver, Skin | Low | [18] |

| cGAS | Myeloid Cells | High | [19] |

| cGAS | Most non-immune cells | Low to moderate | [19] |

Table 2: cGAS Enzyme Kinetics

| Parameter | Value | Conditions | Reference |

| Km for ATP | ~100-300 µM | In vitro cGAS activity assay | |

| Km for GTP | ~50-200 µM | In vitro cGAS activity assay | |

| kcat | ~1-5 s-1 | In vitro cGAS activity assay |

Table 3: Downstream Signaling Events

| Event | Stimulus | Time Post-Stimulation | Fold Change/Observation | Cell Type | Reference |

| STING Phosphorylation | dsDNA (1 µg/mL) | 1-4 hours | Peak phosphorylation | MEFs | [12] |

| TBK1 Phosphorylation | dsDNA (1 µg/mL) | 2-6 hours | Peak phosphorylation | MEFs | [12] |

| IRF3 Phosphorylation | dsDNA (1 µg/mL) | 2-6 hours | Peak phosphorylation | MEFs | [12] |

| IFN-β mRNA Expression | dsDNA (1 µg/mL) | 6-12 hours | >100-fold increase | MEFs | [14] |

| ISG (OAS1) mRNA Expression | dsDNA (1 µg/mL) | 16-24 hours | >50-fold increase | MEFs | [14] |

| IFN-β Protein Secretion | ECTV infection (MOI 5) | 18 hours | ~1000-2000 pg/mL | Peritoneal Macrophages | [11] |

Conclusion

The cGAS-STING pathway is a fundamental mechanism of innate immunity that is intricately linked to the maintenance of cellular homeostasis. Its proper functioning is essential for defending against pathogens and resolving cellular damage, while its dysregulation contributes to a spectrum of human diseases. A thorough understanding of the molecular intricacies of this pathway, facilitated by the robust experimental approaches detailed in this guide, is paramount for the development of novel therapeutic strategies that target cGAS-STING for the treatment of cancer, autoimmune disorders, and neurodegenerative diseases. The continued exploration of this pathway promises to unveil further layers of its complexity and its central role in health and disease.

References

- 1. Protocol to induce and assess cGAS-STING pathway activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. pnas.org [pnas.org]

- 4. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

- 5. Development of cGAMP-Luc, a sensitive and precise coupled enzyme assay to measure cGAMP in complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The cGAS-cGAMP-STING Pathway: A Molecular Link Between Immunity and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. p-IRF3 Antibody (Ser396) (4D4G) | Cell Signaling Technology | Cell Signaling Technology [cellsignal.com]

- 8. Pulmonary mitochondrial DNA release and activation of the cGAS-STING pathway in Lethal Stx12 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cGAMP Quantification in Virus-Infected Human Monocyte-Derived Cells by HPLC-Coupled Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 10. Frontiers | STING1 in Different Organelles: Location Dictates Function [frontiersin.org]

- 11. The cGas–Sting Signaling Pathway Is Required for the Innate Immune Response Against Ectromelia Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LC/MS/MS-Based Quantitative Assay for the Secondary Messenger Molecule, c-di-GMP | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. Protocol to induce and assess cGAS-STING pathway activation in vitro [ouci.dntb.gov.ua]

- 16. pubcompare.ai [pubcompare.ai]

- 17. researchgate.net [researchgate.net]

- 18. Implications of tissue specific STING protein flux and abundance on inflammation and the development of targeted therapeutics | PLOS One [journals.plos.org]

- 19. pubcompare.ai [pubcompare.ai]

A Technical Guide to Targeting the STING Pathway for Preclinical Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1] Activation of the cGAS-STING pathway triggers a robust inflammatory response, primarily through the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2] This pivotal role has positioned STING as a highly attractive therapeutic target. For cancer immunotherapy, STING agonists are being developed to convert immunologically "cold" tumors into "hot" ones, thereby enhancing anti-tumor immunity.[3] Conversely, in the context of autoimmune diseases characterized by excessive IFN signaling, such as Aicardi-Goutières syndrome and systemic lupus erythematosus, STING antagonists are sought to dampen the aberrant immune activation.[2][4] This guide provides a comprehensive overview of the core principles for targeting the STING pathway, including its signaling cascade, therapeutic strategies, and key experimental methodologies.

The cGAS-STING Signaling Pathway

The canonical STING pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), a cytosolic DNA sensor.[1]

Mechanism of Activation:

-

DNA Sensing: In its inactive state, cGAS resides in the cytoplasm. Upon encountering double-stranded DNA (dsDNA) in the cytosol—a sign of infection or cellular damage—cGAS undergoes a conformational change and dimerizes.[1]

-

cGAMP Synthesis: The activated cGAS enzyme utilizes ATP and GTP to synthesize the second messenger 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP).[1]

-

STING Activation: STING is a transmembrane protein primarily located in the endoplasmic reticulum (ER).[3] The newly synthesized cGAMP binds to the ligand-binding domain of the STING dimer, inducing a significant conformational change.[5]

-

Translocation and Oligomerization: This activation triggers STING to translocate from the ER through the Golgi apparatus.[1] During this trafficking, STING molecules oligomerize, forming higher-order structures essential for downstream signaling.[6]

-

TBK1 Recruitment and IRF3 Phosphorylation: The activated STING oligomers serve as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[7] TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[7]

-

Nuclear Translocation and Gene Expression: Phosphorylated IRF3 forms a homodimer, translocates into the nucleus, and binds to Interferon-Stimulated Response Elements (ISREs) in the promoter regions of target genes.[8] This drives the transcription of type I interferons (e.g., IFN-β).

-

NF-κB Activation: The STING pathway can also lead to the activation of the NF-κB transcription factor, resulting in the production of various pro-inflammatory cytokines.[9]

Visualization of the cGAS-STING Pathway

Caption: The canonical cGAS-STING signaling cascade.

Pharmacological Modulation of the STING Pathway

Targeting the STING pathway involves either enhancing its activity with agonists for applications like cancer immunotherapy or suppressing it with antagonists for autoimmune conditions.[5][10]

STING Agonists

STING agonists aim to mimic the action of 2'3'-cGAMP to potently activate an immune response. They are broadly classified into two categories:

-

Cyclic Dinucleotides (CDNs): These are direct mimics of the endogenous ligand.

-

Natural CDNs: Include 2'3'-cGAMP and bacterially derived CDNs like c-di-AMP and c-di-GMP.

-

Synthetic CDNs: Analogs have been developed to improve stability and potency. For example, ADU-S100 (MIW815) is a synthetic CDN with phosphorothioate modifications that enhance its resistance to enzymatic degradation and increase its binding affinity to STING.[11][12] MK-1454 is another CDN analog that has been evaluated in clinical trials.[13]

-

-

Non-CDN Small Molecules: These compounds activate STING but do not share the CDN scaffold. They often have better drug-like properties, such as improved cell permeability and potential for oral bioavailability. E7766 is a macrocycle-bridged non-CDN agonist that shows potent activity across multiple human STING variants.[3][4][11][14]

STING Antagonists

STING antagonists are being developed to block the pathway and reduce inflammatory cytokine production in autoimmune diseases. These are typically small molecules designed to interfere with key steps in STING activation:

-

Binding Pocket Inhibitors: These molecules bind to the cGAMP binding site on the STING dimer, preventing the endogenous ligand from binding and keeping STING in an inactive "open" conformation.[15][16]

-

Covalent Inhibitors: Some inhibitors, like H-151, covalently modify STING. H-151 targets Cys91 in the transmembrane domain, which prevents the palmitoylation required for STING trafficking and activation.[15][17]

Quantitative Data for STING Modulators

The following table summarizes publicly available potency data for representative STING modulators. EC50 (half-maximal effective concentration) indicates the concentration for 50% activation, while IC50 (half-maximal inhibitory concentration) indicates the concentration for 50% inhibition.

| Compound Name | Type | Mechanism/Target | Potency (Cell-based Assays) | Clinical Trial Identifier (if applicable) |

| Agonists | ||||

| ADU-S100 (MIW815) | Synthetic CDN | STING Agonist | EC50: ~3.0 µg/mL (IRF3) in THP-1 cells[18][19] | NCT02675439, NCT03172936[20] |

| E7766 | Non-CDN | STING Agonist | EC50: 0.15-0.79 µM (IFNβ) in PBMCs[14][21] | NCT04144140[11] |

| diABZI | Non-CDN | STING Agonist | EC50: 117 nM (IFNβ) in PBMCs[22] | Preclinical |

| SNX281 | Non-CDN | STING Agonist | EC50: ~200-500 nM (IFNβ/TNFα) in THP-1 cells[23] | NCT04609582 |

| Antagonists | ||||

| H-151 | Small Molecule | Covalent STING Inhibitor | IC50: ~134 nM (IFNβ) in human fibroblasts[15] | Preclinical |

| SN-011 | Small Molecule | STING Binding Pocket Inhibitor | IC50: ~503 nM (IFNβ) in human fibroblasts[15] | Preclinical |

| Compound 18 | Small Molecule | STING Binding Pocket Inhibitor | IC50: ~11 µM[15] | Preclinical |

| diABZI-I | Small Molecule | STING Inhibitor | IC50: 49 nM (IFNβ) in PBMCs[22] | Preclinical |

Key Experimental Protocols

Assessing the activity of novel STING modulators requires a robust set of cellular and biochemical assays. Below are detailed protocols for fundamental experiments.

Luciferase Reporter Assay for STING Activation

This assay quantitatively measures the activation of transcription factors downstream of STING, such as IRF3 or NF-κB, by using a reporter gene. THP-1 Dual™ reporter cells, which express secreted luciferases under the control of ISRE (for IRF) and NF-κB-inducible promoters, are commonly used.[9][24]

Principle: A compound that activates STING will lead to the phosphorylation of IRF3, its translocation to the nucleus, and subsequent binding to ISRE promoter elements. This drives the expression of a linked luciferase reporter gene. The amount of light produced upon addition of a substrate is proportional to the level of pathway activation.

Detailed Methodology:

-

Cell Culture:

-

Culture IRF Reporter (Luc)-THP-1 cells according to the supplier's protocol (e.g., BPS Bioscience #79783, InvivoGen thpd-isg).[8][25] Typically, this involves using RPMI 1640 medium supplemented with 10% FBS, Penicillin/Streptomycin, and the appropriate selection antibiotics (e.g., Puromycin).

-

Maintain cell density between 0.2 x 10⁶ and 2 x 10⁶ cells/mL.

-

-

Assay Procedure (96-well format):

-

On the day of the assay, centrifuge cells and resuspend in fresh, pre-warmed assay medium (e.g., RPMI + 1% FBS, no selection antibiotics).

-

Seed cells at a density of ~40,000-50,000 cells per well in 75 µL into a white, clear-bottom 96-well plate.

-

Prepare serial dilutions of the test compound (STING agonist) at 4-fold the final desired concentration in assay medium.

-

Add 25 µL of the diluted compound to the appropriate wells. For unstimulated controls, add 25 µL of assay medium containing the vehicle (e.g., DMSO).

-

Include cell-free wells with 100 µL of assay medium to measure background luminescence.

-

Incubate the plate at 37°C with 5% CO₂ for 16-24 hours.

-

-

Luminescence Measurement:

-

After incubation, equilibrate the plate to room temperature for 10-15 minutes.

-

Prepare the luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System, Promega Steady-Glo®) according to the manufacturer's instructions.

-

Add 100 µL of the prepared reagent to each well.

-

Incubate at room temperature for 15-30 minutes with gentle rocking to ensure cell lysis and signal development.

-

Measure luminescence using a plate luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence (from cell-free wells) from all other readings.

-

Calculate the fold induction by dividing the luminescence value of treated wells by the average value of the unstimulated (vehicle control) wells.

-

Plot the fold induction against the compound concentration and use a non-linear regression model (e.g., log(agonist) vs. response) to calculate the EC50 value.

-

Western Blot for STING Pathway Phosphorylation

This method directly visualizes the activation state of key signaling proteins by detecting their phosphorylation.

Principle: Upon STING activation, STING itself, TBK1, and IRF3 are sequentially phosphorylated. These phosphorylated forms can be detected using specific antibodies, providing a direct readout of pathway engagement.

Detailed Methodology:

-

Cell Stimulation and Lysis:

-

Plate cells (e.g., THP-1 monocytes, HEK293T cells expressing STING) at an appropriate density and allow them to adhere or recover overnight.

-

Treat cells with the STING agonist for a specified time course (e.g., 0, 30, 60, 120 minutes). A time course is crucial as phosphorylation events are often transient.

-

After treatment, wash cells once with ice-cold PBS.

-

Lyse the cells directly on the plate with 1X RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

Normalize the protein concentration for all samples.

-

Prepare samples for SDS-PAGE by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto a 4-20% Tris-glycine polyacrylamide gel.

-

Run the gel until adequate separation is achieved.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

-

Phospho-STING (Ser366)

-

Phospho-TBK1 (Ser172)

-

Phospho-IRF3 (Ser396)

-

Total STING, Total TBK1, Total IRF3 (for normalization)

-

β-actin or GAPDH (as a loading control)

-

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again 3 times for 10 minutes each with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.[26]

-

Analysis of STING Oligomerization by Native PAGE

STING activation involves the formation of higher-order oligomers. Blue Native PAGE (BN-PAGE) is a technique that separates protein complexes in their native state, allowing for the visualization of these oligomers.[6]

Principle: Unlike SDS-PAGE which denatures proteins, BN-PAGE uses the anionic dye Coomassie G-250 to impart a negative charge on protein complexes without disrupting their structure. This allows for their separation by size in a polyacrylamide gel.

Detailed Methodology:

-

Cell Stimulation and Lysis:

-

Treat cells (e.g., HEK293T transfected with STING) with a STING agonist (e.g., cGAMP) for a short time course (e.g., 0, 10, 30, 60 minutes), as oligomerization is a rapid event.[27]

-

Wash cells with cold PBS and lyse in a digitonin-based lysis buffer (e.g., 1% Digitonin, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, plus protease inhibitors). Digitonin is a mild non-ionic detergent that helps maintain protein-protein interactions.

-

Clarify the lysate by centrifugation.

-

-

Sample Preparation and BN-PAGE:

-

Add NativePAGE™ G-250 Sample Additive to the clarified lysate. Do not boil the samples.

-

Load the samples onto a NativePAGE™ Novex™ 3-12% Bis-Tris Gel (or similar gradient native gel).

-

Run the gel using appropriate anode and cathode buffers for native electrophoresis, following the manufacturer's protocol. The cathode buffer should initially contain Coomassie G-250.

-

-

Western Blotting:

-

Transfer the separated protein complexes to a PVDF membrane.

-

Briefly fix the membrane with 8% acetic acid to ensure proteins adhere, then wash thoroughly with water.

-

Proceed with blocking and antibody incubation as described in the standard Western Blot protocol (Section 3.2), using an antibody against total STING.

-

The resulting blot will show bands corresponding to STING monomers, dimers, and higher-order oligomers, which should increase in intensity upon agonist stimulation.[28]

-

Visualization of an Experimental Workflow

Caption: A typical workflow for screening and characterizing STING modulators.

Conclusion and Future Perspectives

Targeting the STING pathway offers tremendous therapeutic potential for a wide range of diseases, from cancer to autoinflammatory disorders. The development of both agonists and antagonists has progressed rapidly, with several agents entering clinical trials.[13] However, significant challenges remain, including optimizing drug delivery to target tissues, managing potential on-target toxicities from systemic immune activation, and understanding the complexities of different STING genetic variants in the patient population.[3]

Future research will likely focus on developing next-generation modulators with improved specificity and pharmacokinetic properties, such as orally bioavailable small molecules. Furthermore, rational combination therapies, for instance pairing STING agonists with immune checkpoint inhibitors, hold the promise of creating synergistic anti-tumor effects and overcoming therapeutic resistance.[11] The continued application of the robust experimental principles and protocols outlined in this guide will be essential for advancing these promising therapeutic strategies from the laboratory to the clinic.

References

- 1. Investigating conformational mechanisms of STING activation: A computational approach - American Chemical Society [acs.digitellinc.com]

- 2. STING Agonists/Antagonists: Their Potential as Therapeutics and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]

- 5. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for detection of cGAMP-induced STING oligomerization in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. invivogen.com [invivogen.com]

- 10. Recent trends in STING modulators: Structures, mechanisms, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. targetedonc.com [targetedonc.com]

- 12. invivogen.com [invivogen.com]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacologic Activation of STING in the Bladder Induces Potent Antitumor Immunity in Non-Muscle Invasive Murine Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. Agonists and Inhibitors of the cGAS-STING Pathway [mdpi.com]

- 17. STING (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 18. Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas | Sweis Lab | University of Chicago [sweislab.uchicago.edu]

- 21. researchgate.net [researchgate.net]

- 22. STING (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 23. biorxiv.org [biorxiv.org]

- 24. invivogen.com [invivogen.com]

- 25. bpsbioscience.com [bpsbioscience.com]

- 26. pubcompare.ai [pubcompare.ai]

- 27. biorxiv.org [biorxiv.org]

- 28. Activation of STING by targeting a pocket in the transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for STING Inhibitors in Autoimmune Disease Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines. Dysregulation of the STING pathway has been implicated in the pathogenesis of various autoimmune diseases, including systemic lupus erythematosus (SLE), by driving chronic inflammation. Consequently, pharmacological inhibition of STING presents a promising therapeutic strategy for these conditions.

These application notes provide a comprehensive overview and detailed protocols for the use of a novel STING inhibitor, referred to herein as Sting-IN-6, in mouse models of autoimmune disease. While specific data for "this compound" is not yet publicly available, this document leverages established protocols and data from well-characterized STING inhibitors, such as C-176 and H-151, to provide a robust framework for preclinical evaluation.

The cGAS-STING Signaling Pathway

The canonical cGAS-STING signaling cascade is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal associated with infection or cellular damage.